

Atto 465 NHS ester stability in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320

[Get Quote](#)

ATTO 465 NHS Ester Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of **ATTO 465 NHS ester**. Find answers to frequently asked questions and troubleshoot common issues to ensure successful labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing **ATTO 465 NHS ester**?

ATTO 465 NHS ester is soluble in polar organic solvents. For optimal stability and reactivity, it is highly recommended to dissolve the ester in anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).^{[1][2][3]} It is crucial to use high-quality, dry solvents, as the presence of water will lead to hydrolysis of the NHS ester.^{[1][2]}

Q2: How should I store the solid **ATTO 465 NHS ester** and its solutions?

- **Solid Form:** Upon receipt, the solid **ATTO 465 NHS ester** should be stored at -20°C, protected from moisture and light. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation. When stored correctly, the solid product is stable for at least three years.
- **In-Solvent:** Stock solutions of **ATTO 465 NHS ester** in anhydrous DMF or DMSO should be prepared fresh immediately before use for best results. While stock solutions in high-quality anhydrous solvents can be stored for some time at -20°C, their stability may be limited. It is

important to protect these solutions from light and moisture. Aqueous solutions of the NHS ester are not stable and must be used immediately.

Q3: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimidyl ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because the hydrolyzed dye can no longer react with the primary amine on your target molecule, leading to a reduction in labeling efficiency.

Q4: What factors influence the stability of **ATTO 465 NHS ester in aqueous solutions?**

The stability of **ATTO 465 NHS ester** in aqueous solutions is primarily influenced by pH and temperature.

- pH: The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis increases significantly.
- Temperature: Higher temperatures will accelerate the rate of hydrolysis.

Q5: What is the optimal pH for labeling reactions with **ATTO 465 NHS ester?**

The optimal pH for labeling reactions with NHS esters is a compromise between the reactivity of the target amine groups and the stability of the ester. A pH range of 8.0 to 9.0 is generally recommended for efficient labeling. A pH of 8.3 is often cited as a good balance, providing a high concentration of reactive, unprotonated primary amines while keeping the rate of hydrolysis manageable.

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

Possible Cause 1: Hydrolysis of **ATTO 465 NHS Ester**

- Q: My labeling reaction is not working. Could the **ATTO 465 NHS ester** have gone bad?
 - A: This is a common issue and is often due to the hydrolysis of the NHS ester. Ensure that the solid dye was stored correctly at -20°C and protected from moisture. Before use,

always allow the vial to warm to room temperature before opening to prevent condensation. Use only anhydrous, amine-free DMF or DMSO to prepare your stock solution, and it is best to prepare it immediately before you start the labeling reaction.

Possible Cause 2: Incorrect Buffer Composition

- Q: I am seeing very little to no labeling of my protein. What could be wrong with my buffer?
 - A: The presence of primary amines in your buffer will compete with your target molecule for the **ATTO 465 NHS ester**. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines and should be avoided. Ensure your protein solution is in an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate. If your protein was in an amine-containing buffer, it should be dialyzed against an appropriate amine-free buffer before labeling.

Possible Cause 3: Suboptimal pH of the Reaction

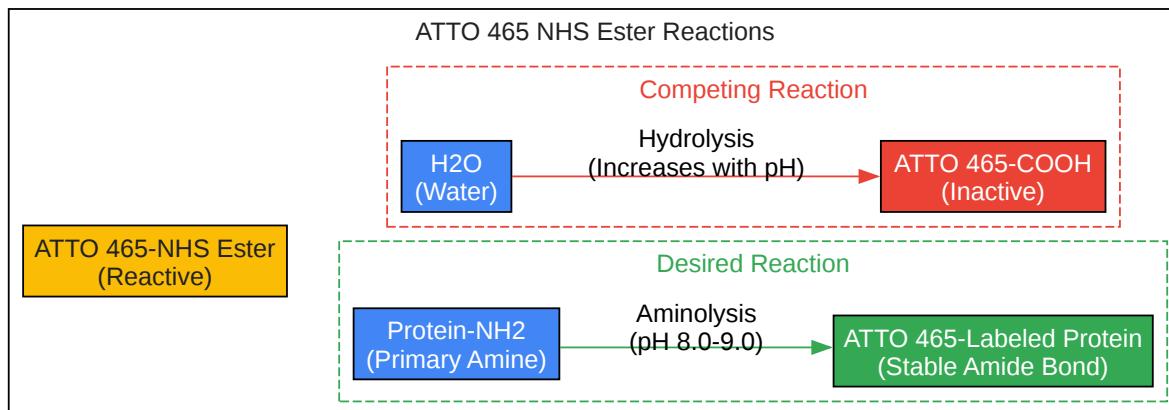
- Q: My labeling efficiency is lower than expected. Could the pH be the problem?
 - A: Yes, the pH is critical. If the pH is too low (below 8.0), the primary amines on your protein will be protonated and therefore unreactive towards the NHS ester. If the pH is too high (above 9.0), the hydrolysis of the **ATTO 465 NHS ester** will be very rapid, inactivating the dye before it can react with your protein. The recommended pH range for optimal labeling is 8.0-9.0, with pH 8.3 being a good starting point.

Data and Protocols

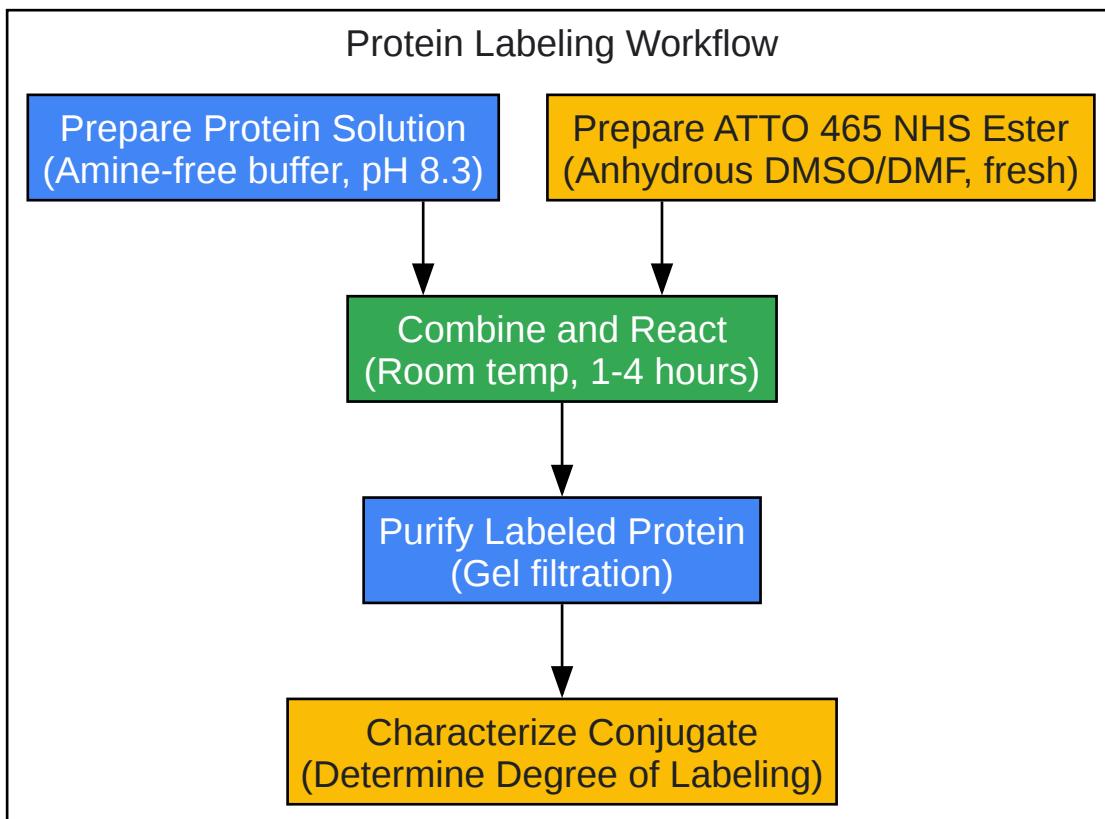
Stability of NHS Esters in Aqueous Solution

The stability of NHS esters is highly dependent on the pH of the aqueous environment. The following table provides the half-life of a typical NHS ester at different pH values. While this data is not specific to ATTO 465, it serves as a general guideline.

pH	Temperature	Half-life of NHS Ester
7.0	0°C	4-5 hours
8.0	25°C	~1 hour
8.6	4°C	10 minutes
> 8.5	Ambient	Very rapid hydrolysis


(Data is for general NHS esters and may vary for ATTO 465)

Recommended Solvents and Storage


Condition	Recommendation
Dissolving	Use anhydrous, amine-free Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
Solid Storage	Store at -20°C, protected from light and moisture. Equilibrate to room temperature before opening.
Solution Storage	Prepare fresh immediately before use. Short-term storage of stock solutions in anhydrous DMF or DMSO at -20°C may be possible but is not ideal.

Experimental Workflow and Chemical Reactions

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for protein labeling with **ATTO 465 NHS ester**.

Caption: Competing reactions of **ATTO 465 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein labeling.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling proteins with **ATTO 465 NHS ester**. The optimal dye-to-protein ratio may need to be determined empirically.

Materials:

- Protein to be labeled
- **ATTO 465 NHS ester**
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Anhydrous, amine-free DMF or DMSO
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.
 - If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before labeling.
- Prepare the Dye Stock Solution:
 - Allow the vial of **ATTO 465 NHS ester** to warm to room temperature before opening.
 - Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.
- Labeling Reaction:

- While gently stirring, add the calculated amount of the dye stock solution to the protein solution. A molar excess of the dye is typically used.
- Incubate the reaction at room temperature for 1 to 4 hours, protected from light. Some protocols suggest incubation overnight on ice.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and byproducts of hydrolysis using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
 - The first colored band to elute is typically the labeled protein conjugate.
- Storage of the Conjugate:
 - Store the purified labeled protein under conditions appropriate for the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide, aliquot the conjugate, and store at -20°C or -80°C. Protect from light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atto-tec.com [atto-tec.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Atto 465 NHS ester stability in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261320#atto-465-nhs-ester-stability-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com